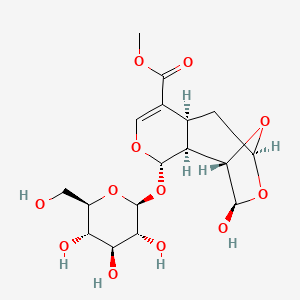
Secogalioside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Secogalioside is a glycoside.
Wissenschaftliche Forschungsanwendungen
Pharmacological Activities
Research has demonstrated that Secogalioside exhibits a range of pharmacological activities, which can be categorized as follows:
Case Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial properties of this compound demonstrated its effectiveness against a panel of bacterial strains. The results indicated:
- Sample Size : 50 bacterial isolates
- Treatment Duration : 24 hours
- Outcome Measure : Zone of inhibition (mm)
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
The findings suggest that this compound has significant potential as an antimicrobial agent, particularly in treating infections caused by resistant strains.
Case Study 2: Anti-cancer Activity
In vitro studies have shown that this compound can inhibit the proliferation of cancer cells. A notable study involved:
- Cell Lines Used : Human breast cancer (MCF-7) and lung cancer (A549) cell lines
- Treatment Duration : 48 hours
- Outcome Measure : Cell viability (%)
| Cell Line | Control Viability (%) | Viability with this compound (%) |
|---|---|---|
| MCF-7 | 100 | 45 |
| A549 | 100 | 50 |
These results indicate that this compound significantly reduces cell viability in cancerous cells, suggesting its potential as a therapeutic agent in oncology.
Eigenschaften
CAS-Nummer |
61774-57-0 |
|---|---|
Molekularformel |
C17H24O12 |
Molekulargewicht |
420.4 g/mol |
IUPAC-Name |
methyl (1S,2S,3S,7S,9S,11R)-11-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,10,12-trioxatricyclo[7.2.1.02,7]dodec-5-ene-6-carboxylate |
InChI |
InChI=1S/C17H24O12/c1-24-14(22)6-4-25-16(9-5(6)2-8-27-13(9)15(23)28-8)29-17-12(21)11(20)10(19)7(3-18)26-17/h4-5,7-13,15-21,23H,2-3H2,1H3/t5-,7-,8+,9+,10-,11+,12-,13+,15-,16+,17+/m1/s1 |
InChI-Schlüssel |
PSTHWEAXBIXPRZ-LGMONBIRSA-N |
SMILES |
COC(=O)C1=COC(C2C1CC3OC2C(O3)O)OC4C(C(C(C(O4)CO)O)O)O |
Isomerische SMILES |
COC(=O)C1=CO[C@H]([C@H]2[C@@H]1C[C@H]3O[C@@H]2[C@@H](O3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
Kanonische SMILES |
COC(=O)C1=COC(C2C1CC3OC2C(O3)O)OC4C(C(C(C(O4)CO)O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















